molecular formula C13H20O B8503867 3-(4-Butylphenyl)propanol

3-(4-Butylphenyl)propanol

Cat. No.: B8503867
M. Wt: 192.30 g/mol
InChI Key: VSIJBRAOBPJLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Butylphenyl)propanol is an aromatic alcohol characterized by a phenyl ring substituted with a butyl group at the para position, attached to a three-carbon chain terminating in a hydroxyl group. The butyl group, as an electron-donating substituent, likely influences the compound’s solubility, reactivity, and interactions in biological or industrial contexts .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-(4-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H20O/c1-2-3-5-12-7-9-13(10-8-12)6-4-11-14/h7-10,14H,2-6,11H2,1H3

InChI Key

VSIJBRAOBPJLKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Properties/Applications
3-(4-Butylphenyl)propanol Not provided C₁₃H₂₀O 4-Butylphenyl 192.30 g/mol Potential pharmaceutical applications
3-(4-Methoxyphenyl)-1-propanol Not provided C₁₀H₁₄O₂ 4-Methoxyphenyl 166.22 g/mol Cosmetic formulations (fragrance, stabilizer)
3-(4-Bromophenyl)propan-1-ol 25574-11-2 C₉H₁₁BrO 4-Bromophenyl 215.09 g/mol Industrial synthesis intermediates
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 22516-99-0 C₁₀H₁₀NO 4-Hydroxy-3-methyl 175.20 g/mol Requires stringent safety handling due to nitrile group
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., butyl, methoxy) enhance solubility in non-polar environments and may increase alcohol acidity. The methoxy group in 3-(4-methoxyphenyl)-1-propanol likely improves its stability in cosmetic formulations . The bromo substituent in 3-(4-bromophenyl)propan-1-ol may make it useful in cross-coupling reactions .
  • Functional Group Variations: The nitrile group in 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile introduces toxicity concerns, necessitating strict safety protocols , whereas the hydroxyl group in 3-(4-Butylphenyl)propanol suggests lower acute toxicity, akin to other aromatic alcohols.

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